

# An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Timelotem |           |
| Cat. No.:            | B15617451 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclosed Document: Project Chronos-7 | Internal Reference: TLTM-PKPD-V1.2

#### **Abstract**

**Timelotem** is an investigational, first-in-class, selective inhibitor of Chrono-Kinase 1 (CK1), a critical regulator of the circadian clock machinery. Dysregulation of the circadian rhythm is increasingly implicated in the pathophysiology of various malignancies, making CK1 a promising therapeutic target. This document provides a comprehensive overview of the preclinical and early clinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of **Timelotem**. All data presented herein is derived from foundational preclinical models and Phase I clinical investigations.

### Introduction

The circadian clock is an endogenous timekeeping system that governs a wide range of physiological processes. The core clock mechanism involves a series of transcriptional-translational feedback loops. Chrono-Kinase 1 (CK1) is a key serine/threonine kinase that phosphorylates core clock proteins, including PER and CRY, targeting them for degradation and thereby modulating the period of the circadian cycle. In certain oncological contexts,



aberrant CK1 activity contributes to the stabilization of oncoproteins and the destabilization of tumor suppressors.

**Timelotem** (molecular formula: C17H18FN3S) is a novel small molecule designed to selectively inhibit the ATP-binding site of CK1.[1][2] By inhibiting CK1, **Timelotem** is hypothesized to stabilize the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells harboring specific genetic profiles. This guide summarizes the current understanding of **Timelotem**'s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship and target engagement in preclinical and clinical settings.

# **Pharmacokinetics (PK)**

The pharmacokinetic properties of **Timelotem** have been characterized in multiple preclinical species and in early human trials. The compound exhibits favorable oral bioavailability and a predictable exposure profile.

#### **Data Presentation: Pharmacokinetic Parameters**

Table 1: Single-Dose Pharmacokinetic Parameters of **Timelotem** in Preclinical Species and Humans



| Parameter                      | Mouse (10<br>mg/kg, PO) | Rat (10 mg/kg,<br>PO) | Dog (5 mg/kg,<br>PO) | Human (100<br>mg, PO) |
|--------------------------------|-------------------------|-----------------------|----------------------|-----------------------|
| Cmax (ng/mL)                   | 850 ± 120               | 1150 ± 210            | 980 ± 150            | 1500 ± 350            |
| Tmax (h)                       | 1.0                     | 1.5                   | 2.0                  | 2.5                   |
| AUC0-inf<br>(ng·h/mL)          | 4200 ± 650              | 7800 ± 1100           | 9500 ± 1300          | 22000 ± 4500          |
| t1/2 (h)                       | 3.5 ± 0.8               | 5.2 ± 1.1             | 8.1 ± 1.5            | 12.4 ± 2.8            |
| Oral<br>Bioavailability<br>(%) | 45                      | 60                    | 75                   | 85                    |
| Volume of Distribution (L/kg)  | 2.1                     | 1.8                   | 1.5                  | 1.2                   |
| Clearance<br>(mL/min/kg)       | 39.7                    | 21.4                  | 8.8                  | 6.3                   |

Table 2: Multiple-Dose (Steady State) Pharmacokinetic Parameters of **Timelotem** in Humans (100 mg, Once Daily)

| Parameter                | Day 14       |
|--------------------------|--------------|
| Cmax,ss (ng/mL)          | 1850 ± 400   |
| Cmin,ss (ng/mL)          | 650 ± 150    |
| AUC0-24,ss (ng·h/mL)     | 28000 ± 5500 |
| Accumulation Ratio (Rac) | 1.27         |

# **Experimental Protocols: Pharmacokinetic Studies**

• Subjects: Male CD-1 mice (n=6 per time point), male Sprague-Dawley rats (n=6 per time point), male Beagle dogs (n=4).



- Dosing: Timelotem was formulated as a suspension in 0.5% methylcellulose and administered via oral gavage.
- Sample Collection: Blood samples were collected via retro-orbital sinus (mice), tail vein (rats), or cephalic vein (dogs) at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was isolated by centrifugation.
- Analytical Method: Plasma concentrations of **Timelotem** were determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
- Subjects: Healthy male and female volunteers (n=12).
- Design: Open-label, single-center study.
- Dosing: Participants received a single oral dose of 100 mg Timelotem on Day 1, followed by once-daily dosing from Day 4 to Day 14.
- Sample Collection: Blood samples were collected at pre-dose and at numerous time points post-dose on Day 1 and Day 14 to determine the full PK profile.
- Analytical Method: A validated LC-MS/MS method was used for the quantification of Timelotem in human plasma.

## **Pharmacodynamics (PD)**

The pharmacodynamic effects of **Timelotem** are directly linked to its mechanism of action as a CK1 inhibitor. Target engagement and downstream biological effects have been assessed through biomarker analysis in both in vitro and in vivo models.

## **Mechanism of Action and Signaling Pathway**

**Timelotem** exerts its therapeutic effect by inhibiting CK1, which leads to the stabilization of the p53 tumor suppressor protein. This, in turn, upregulates the expression of p21, a cyclin-dependent kinase inhibitor, causing cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.





Click to download full resolution via product page

Caption: **Timelotem** inhibits CK1, leading to p53 stabilization and apoptosis.

# **Data Presentation: Pharmacodynamic Effects**



Table 3: In Vitro Potency of **Timelotem** 

| Assay              | Cell Line              | IC50 (nM)   |
|--------------------|------------------------|-------------|
| CK1 Inhibition     | Recombinant Human CK1  | 15.2 ± 3.1  |
| Cell Proliferation | HCT116 (p53 wild-type) | 85.7 ± 12.5 |
| Cell Proliferation | SW480 (p53 mutant)     | > 10,000    |

Table 4: Target Engagement in Human Peripheral Blood Mononuclear Cells (PBMCs) from Phase I Study

| Dose   | Time Post-Dose | p53 Stabilization (Fold<br>Change vs. Pre-dose) |
|--------|----------------|-------------------------------------------------|
| 100 mg | 4 hours        | 3.2 ± 0.8                                       |
| 100 mg | 8 hours        | 4.5 ± 1.2                                       |
| 100 mg | 24 hours       | 1.8 ± 0.5                                       |

## **Experimental Protocols: Pharmacodynamic Studies**

- Cell Lines: HCT116 (p53 wild-type) and SW480 (p53 mutant) human colorectal carcinoma cells.
- Method: Cells were seeded in 96-well plates and treated with increasing concentrations of Timelotem for 72 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo®).
- Data Analysis: IC50 values were calculated using a four-parameter logistic regression model.





Click to download full resolution via product page

Caption: Workflow for assessing p53 stabilization in patient PBMCs.

#### **Metabolism and Excretion**

In vitro studies using human liver microsomes have identified the primary metabolic pathways for **Timelotem** to be N-demethylation and oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4. In humans, approximately 70% of the administered dose is excreted in the feces, with about 20% recovered in the urine, predominantly as metabolites. The parent drug accounts for less than 5% of the excreted dose, indicating extensive metabolism.

#### **Conclusion and Future Directions**

**Timelotem** demonstrates a favorable pharmacokinetic profile characterized by good oral bioavailability, predictable exposure, and a half-life suitable for once-daily dosing. The pharmacodynamic data confirms on-target activity, with potent inhibition of CK1 and downstream modulation of the p53 pathway in a genotype-selective manner. These findings support the continued clinical development of **Timelotem** as a novel therapeutic agent for cancers with dysregulated circadian signaling and wild-type p53 status. Future studies will focus on establishing the therapeutic window, exploring potential drug-drug interactions, and further elucidating the PK/PD relationship in the target patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Timelotem Immunomart [immunomart.com]
- 2. Timelotem | C17H18FN3S | CID 65844 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Timelotem]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617451#pharmacokinetics-and-pharmacodynamics-of-timelotem]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com